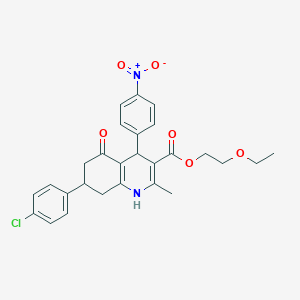
N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea (APMTU) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of adamantane and has been synthesized using various methods. In
Scientific Research Applications
N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. The compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to have antioxidant properties and has been studied for its potential use in the development of materials with improved stability. The compound has also been studied for its potential use in the removal of heavy metals from contaminated water.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it has been suggested that the compound acts as an antioxidant and can scavenge free radicals. It has also been suggested that this compound can inhibit the activity of enzymes involved in the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to protect neurons from oxidative stress and reduce inflammation. This compound has been shown to have a low toxicity profile and does not cause significant side effects.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its low toxicity profile and potential applications in various fields. However, the compound is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea. The compound has shown promising results in the treatment of cancer and neurodegenerative diseases, and further studies are needed to explore its potential as a therapeutic agent. This compound has also shown potential in material science and environmental science, and further studies are needed to explore its applications in these fields. The development of more efficient synthesis methods for this compound could also lead to increased use of the compound in scientific research.
Synthesis Methods
N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of adamantane with 3-pyridinemethanethiol in the presence of a catalyst. Another method involves the reaction of adamantane with thiourea and 3-pyridinemethanethiol in the presence of a base. The synthesis of this compound has been extensively studied, and different methods have been developed to optimize the yield of the compound.
properties
IUPAC Name |
1-(1-adamantyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c21-16(19-11-12-2-1-3-18-10-12)20-17-7-13-4-14(8-17)6-15(5-13)9-17/h1-3,10,13-15H,4-9,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYAGKLHUZTMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dichlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5023173.png)
![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B5023176.png)
![ethyl 4-[2-hydroxy-3-(mesityloxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5023184.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B5023191.png)

![2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5023213.png)

![ethyl [5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5023223.png)

![2-ethylbutyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5023235.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5023236.png)
![N-{2-[(allylamino)carbonyl]phenyl}-3-(anilinosulfonyl)-4-chlorobenzamide](/img/structure/B5023242.png)
![4-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5023252.png)
